5-CFDA N-succinimidyl ester

Beschreibung

Nomenclature and Chemical Context within Fluorescent Probes

To fully appreciate the utility of 5-CFDA N-succinimidyl ester, it is essential to understand its chemical identity and how it relates to other fluorescent molecules used in research.

Distinction from Carboxyfluorescein Succinimidyl Ester (CFSE)

This compound is often referred to interchangeably with Carboxyfluorescein succinimidyl ester (CFSE). selleckchem.com However, there is a key chemical distinction between the two. This compound is a modified version of CFSE where the two hydroxyl groups on the fluorescein (B123965) core are replaced with acetate (B1210297) groups. wikipedia.org This modification makes this compound more hydrophobic and thus more readily able to pass through the cell membrane. wikipedia.org

Once inside the cell, intracellular enzymes called esterases cleave off the acetate groups, converting the non-fluorescent this compound into the highly fluorescent CFSE. wikipedia.orgwikipedia.org The reactive succinimidyl ester group of the newly formed CFSE then covalently binds to intracellular proteins, specifically to lysine (B10760008) residues and other amine-containing molecules. selleckchem.comwikipedia.org This covalent bond ensures that the fluorescent marker is retained within the cell for long periods and is passed on to daughter cells during cell division. wikipedia.org

| Feature | This compound | Carboxyfluorescein Succinimidyl Ester (CFSE) |

| Cell Permeability | High | Low |

| Fluorescence | Non-fluorescent | Fluorescent |

| Mechanism | Enters cell, then converted to CFSE by intracellular esterases | Less permeable, directly stains cells |

| Primary Use | Precursor for intracellular generation of CFSE | Direct labeling of cells, often with permeabilization steps |

Relationship to Fluorescein Diacetate (FDA) Derivatives

This compound belongs to a larger family of compounds known as fluorescein diacetate (FDA) derivatives. biomol.com FDA and its derivatives are non-fluorescent molecules that can diffuse across cell membranes. biomol.com Inside the cell, intracellular esterases hydrolyze these compounds, removing the acetate groups and yielding fluorescent products. biomol.com

The accumulation of the fluorescent product is dependent on an intact cell membrane to prevent leakage. biomol.com Therefore, these dyes are often used to assess cell viability, as only live cells with active esterases and intact membranes will fluoresce. biomol.com this compound is a specific type of FDA derivative that includes an amine-reactive succinimidyl ester group, allowing it to be used for long-term cell tracking and proliferation studies. biomol.com It is a precursor to 5-CFDA (5-Carboxyfluorescein Diacetate), which is then hydrolyzed to the fluorescent 5-Carboxyfluorescein. abcam.com

Historical Perspectives of Fluorescent Labeling in Cell Biology

The use of fluorescent molecules to illuminate the inner workings of cells has a rich history. The journey began with the discovery of fluorescence itself in the mid-19th century. news-medical.net In 1871, the German chemist Adolf von Baeyer synthesized the first synthetic fluorophore, fluorescein, the foundational molecule for many modern fluorescent dyes. biotium.com

The application of these dyes to biological research took a significant leap forward in the early 20th century, with the first uses of fluorophores to stain tissues and bacteria. news-medical.net A pivotal moment came in 1941 when Albert Coons successfully conjugated antibodies to fluorescein, pioneering the technique of immunofluorescence to visualize specific proteins within tissues. biotium.com

The 1970s saw the advent of flow cytometry, a technique that relies heavily on fluorescent labels to identify and sort different cell populations. bitesizebio.com Initially, only a limited number of fluorescent labels like fluorescein and rhodamine were available. bitesizebio.com The discovery and development of new fluorescent probes, including the phycobiliproteins from cyanobacteria in the 1980s and the revolutionary green fluorescent protein (GFP) in the 1990s, dramatically expanded the palette of available colors and the scope of biological questions that could be addressed. bitesizebio.comnumberanalytics.com

Significance of Amine-Reactive Dyes in Biological Systems

Amine-reactive dyes are indispensable tools in biochemistry and molecular biology. scbt.com Their defining characteristic is their ability to form stable covalent bonds with primary amines, which are abundant in biological molecules, particularly in the lysine residues of proteins. scbt.comulab360.com This reactivity allows for the targeted labeling of proteins and other biomolecules with fluorescent tags. scbt.com

The succinimidyl ester (SE) group is a common amine-reactive moiety. ulab360.com Dyes containing this group, such as this compound, react with nucleophilic amine groups to form a stable amide bond. scbt.commdpi.com This covalent linkage is crucial for applications where the fluorescent label must remain attached to its target molecule over time, such as in cell tracking and proliferation assays. thermofisher.com

The ability to covalently label intracellular components makes amine-reactive dyes particularly valuable for distinguishing live from dead cells. nih.govnih.gov In live cells with intact membranes, these dyes are excluded. nih.gov However, in dead or dying cells with compromised membranes, the dyes can enter and react with intracellular amines, resulting in a strong fluorescent signal. nih.govresearchgate.net This principle is widely used in flow cytometry to exclude dead cells from analysis, ensuring the accuracy of experimental results. nih.gov Furthermore, because the bond is covalent, the staining is preserved even after the cells are fixed and permeabilized for further intracellular staining procedures. nih.govresearchgate.net

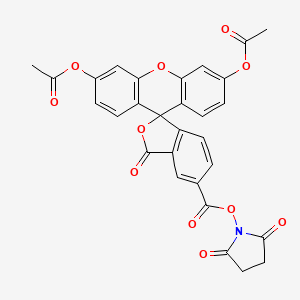

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSXVRUMXPCNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399369 | |

| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150206-05-6 | |

| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of 5 Cfda N Succinimidyl Ester Interaction with Cellular Environments

Cellular Permeability and Intracellular Delivery

The initial and critical step for the function of 5-CFDA SE is its ability to traverse the cell membrane and enter the cytoplasm. medchemexpress.combiotium.comwikipedia.orgbio-rad-antibodies.com This process is passive, meaning it does not require the cell to expend energy. oup.comstemcell.com The non-fluorescent nature of the compound in its initial state ensures that background fluorescence is minimal prior to cellular uptake. lumiprobe.combiotium.com

Role of Acetate (B1210297) Groups in Membrane Translocation

The efficient passage of 5-CFDA SE across the plasma membrane is primarily attributed to the presence of two acetate groups attached to the carboxyfluorescein core. wikipedia.orgbio-rad-antibodies.comoup.combiolegend.com These acetate moieties render the molecule lipophilic, or "fat-loving," which facilitates its diffusion across the lipid bilayer of the cell membrane. oup.compsu.edu This diacetylated form, often referred to as carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), is characterized by its high membrane permeability. nih.govmmnp-journal.org This property allows for a rapid influx of the dye into the cell's interior. nih.gov

Intracellular Hydrolysis by Esterases

Once inside the cell, 5-CFDA SE undergoes a crucial enzymatic transformation. This conversion is mediated by ubiquitous intracellular enzymes known as esterases. medchemexpress.combiotium.comwikipedia.orgbio-rad-antibodies.comoup.combiotium.combiolegend.comresearchgate.netglpbio.comtargetmol.comadipogen.comncsu.eduresearchgate.net

Formation of Fluorescent Carboxyfluorescein (CFSE/FAM) Conjugates

Intracellular esterases act to cleave the two acetate groups from the 5-CFDA SE molecule. wikipedia.orgbio-rad-antibodies.comoup.combiolegend.comncsu.edu This hydrolysis reaction converts the non-fluorescent, membrane-permeant compound into a highly fluorescent derivative known as carboxyfluorescein succinimidyl ester (CFSE). medchemexpress.combiotium.comwikipedia.orgbio-rad-antibodies.comoup.combiolegend.comncsu.edumedchemexpress.com The removal of the acetate groups has two significant consequences: the molecule becomes fluorescent and significantly less membrane-permeant, which helps to trap it within the cell. wikipedia.orgnih.govmmnp-journal.org The resulting CFSE molecule is the active form that will covalently bind to intracellular structures.

Specificity and Activity of Intracellular Esterases

The enzymes responsible for the hydrolysis of 5-CFDA SE are non-specific intracellular esterases, which are present in the cytoplasm of viable cells. biolegend.comaatbio.com These hydrolase enzymes, particularly acetylesterases, specialize in cleaving acetyl esters. researchgate.net The enzymatic reaction follows Michaelis-Menten kinetics in some contexts, as demonstrated in studies with yeast, where the hydrolysis of a similar compound, cFDA, was characterized by an apparent Vmax and Km. nih.gov The presence of active esterases is a hallmark of metabolically active, viable cells; non-viable cells with inactive enzymes or compromised membranes will not retain the fluorescent dye. aatbio.com

Covalent Conjugation with Intracellular Biomolecules

The final step in the stable labeling of cells by 5-CFDA SE is the covalent reaction of its active form, CFSE, with intracellular macromolecules. medchemexpress.combiotium.comwikipedia.orgbio-rad-antibodies.comoup.comlumiprobe.combiolegend.comnih.govresearchgate.nettargetmol.comncsu.edu This covalent linkage ensures that the fluorescent marker is retained within the cell for long periods, even through multiple rounds of cell division. wikipedia.org

Reaction with Primary Amine Groups (e.g., Lysine (B10760008) Residues)

The key reactive component of the CFSE molecule is the N-succinimidyl ester (NSE) group. oup.comlumiprobe.combiolegend.com This group readily and covalently reacts with primary amine groups (-NH2) found on intracellular proteins. oup.comlumiprobe.combiolegend.comnih.gov The most common targets for this reaction are the amine groups on the side chains of lysine residues within proteins. wikipedia.orgaatbio.com This reaction forms a stable amide bond, securely anchoring the carboxyfluorescein dye to a wide array of cytoplasmic and nuclear proteins. oup.com This stable conjugation results in long-lived fluorescently labeled cells. psu.edu

Formation and Retention of Dye-Protein Adducts

The utility of 5-Carboxyfluorescein diacetate N-succinimidyl ester (5-CFDA N-succinimidyl ester), commonly known as Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), in cellular biology hinges on a two-step intracellular process. Initially, the non-fluorescent and cell-permeable this compound molecule passively diffuses across the cell membrane into the cytoplasm stemcell.combiomol.comabpbio.com. Once inside the cell, the transformation into a stable, fluorescent marker begins.

The first step is the hydrolysis of the acetate groups from the this compound molecule. This reaction is catalyzed by ubiquitous intracellular esterases, which are enzymes present in the cytoplasm of viable cells abpbio.combio-rad-antibodies.comkarger.comlumiprobe.comcreative-bioarray.com. This enzymatic cleavage yields the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE) stemcell.comlumiprobe.comlumiprobe.com. The presence of active esterases is a hallmark of metabolic viability, meaning the conversion primarily occurs in living cells.

Following its activation, the succinimidyl ester moiety of the CFSE molecule becomes highly reactive towards primary amine groups (-NH2) creative-bioarray.comwikipedia.orgsigmaaldrich.com. These functional groups are abundantly available on a vast array of intracellular molecules, most notably on the side chains of lysine residues within proteins wikipedia.orgresearchgate.net. The reaction between the succinimidyl ester and an amine forms a stable, covalent amide bond lumiprobe.comnih.govmedchemexpress.com. This process results in the formation of permanent dye-protein adducts, effectively tethering the fluorescent carboxyfluorescein molecule to intracellular proteins abpbio.comlumiprobe.combiotium.com.

These fluorescent conjugates are exceptionally well-retained within the cells, a critical feature for long-term studies karger.comeverlab.netulab360.com. The covalent linkage ensures that the dye is not easily extruded from the cell and is stable enough to withstand fixation procedures using aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde (B144438) biotium.comeverlab.netulab360.com. Furthermore, these dye-protein adducts are not transferred to adjacent, unlabeled cells in a population karger.comlumiprobe.comcreative-bioarray.comlumiprobe.com. The distribution of these adducts is widespread throughout the cell, with labeling observed on proteins in the cytosol, nucleus, cytoskeleton, and cellular membranes researchgate.netmedchemexpress.com. Research has shown that the fluorescence is often strongest in the nucleus and can appear as heterogeneous clusters within the cytoplasm, reflecting the natural distribution of proteins researchgate.netmedchemexpress.com.

The stability of these adducts is such that they are passed on to subsequent generations of cells during division. The total fluorescence is partitioned approximately equally between the two daughter cells, a principle that forms the basis of widely used cell proliferation assays stemcell.comlumiprobe.comwikipedia.org. The long-term retention has been demonstrated in vivo, where lymphocytes labeled with CFSE were detectable for as long as eight weeks post-injection in animal models everlab.netulab360.com.

Detailed research has leveraged this covalent labeling to investigate specific cellular processes. For instance, one study utilized CFDA-SE to measure the extent of intracellular protein glycation, a process implicated in diabetic complications nih.gov. By reacting with available protein amines, CFDA-SE fluorescence served as an inverse measure of glycation. Researchers observed that exposing cells to the glycation agent glyoxal (B1671930) led to a decrease in CFDA-SE labeling on proteins like actin and Rho-kinase (ROCK), indicating these proteins had been modified by glycation and had fewer available amine groups to react with the dye nih.gov. This demonstrates the specificity and utility of the dye-protein adduct formation in quantitative cellular analysis.

Data Table: Characteristics of this compound Adduct Formation

| Characteristic | Description |

| Activation Mechanism | The acetate groups of this compound are cleaved by intracellular esterases to form the amine-reactive CFSE. bio-rad-antibodies.comkarger.comwikipedia.org |

| Reactive Moiety | The succinimidyl ester group of the activated CFSE molecule. lumiprobe.comcreative-bioarray.comwikipedia.org |

| Target Functional Group | Primary amines (-NH2), found predominantly on lysine residues of intracellular proteins. creative-bioarray.comwikipedia.orgresearchgate.net |

| Bond Type | A stable, covalent amide bond is formed between the dye and the protein. lumiprobe.comnih.govmedchemexpress.com |

| Adduct Stability | The resulting dye-protein adducts are highly stable and can withstand aldehyde-based fixation. biotium.comeverlab.netulab360.com |

| Intracellular Retention | Adducts are well-retained within the cell and are not transferred to neighboring cells. karger.comlumiprobe.comcreative-bioarray.com |

| Localization of Adducts | Fluorescent conjugates are found throughout the cell, including the cytoplasm, nucleus, and associated with cytoskeletal and membrane proteins. researchgate.netmedchemexpress.com |

| Inheritance | The dye-protein adducts are distributed approximately equally between daughter cells upon cell division. stemcell.comlumiprobe.comwikipedia.org |

Applications in Cell Tracking and Proliferation Analysis

Quantitative Assessment of Cell Proliferation

A cornerstone of immunology and cancer research is the ability to accurately measure cell proliferation. 5-CFDA N-succinimidyl ester-based assays offer a powerful method for this purpose, allowing for detailed quantitative analysis of cell division. nih.govbiocompare.combiocompare.com

The methodology is based on a straightforward yet elegant principle. bitesizebio.com The non-fluorescent this compound readily crosses the cell membrane. mira-lab.comlumiprobe.com Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into the highly fluorescent and cell-impermeant carboxyfluorescein succinimidyl ester (CFSE). mira-lab.combio-rad-antibodies.comstemcell.com The succinimidyl ester group of CFSE then covalently binds to intracellular proteins, primarily reacting with amine groups. bio-rad-antibodies.comappliedcytometry.com This stable labeling ensures that the fluorescent dye is well-retained within the cells. appliedcytometry.com

When a labeled cell divides, the CFSE fluorescence is distributed approximately equally between the two daughter cells. nih.govbio-rad-antibodies.comappliedcytometry.com Consequently, the fluorescence intensity of each daughter cell is roughly half that of the parent cell. nih.govbio-rad-antibodies.com This predictable halving of fluorescence with each successive cell division allows researchers to distinguish and quantify different generations of cells using flow cytometry. nih.govbiocompare.combiocompare.com By analyzing the fluorescence histograms, distinct peaks representing successive generations can be identified. appliedcytometry.com

| Principle | Description | Key Outcome |

|---|---|---|

| Cell Permeability | This compound is a non-fluorescent compound that easily diffuses across the cell membrane. mira-lab.comlumiprobe.com | Efficient loading of the dye into the target cell population. |

| Intracellular Conversion | Intracellular esterases cleave the acetate groups, converting it to the fluorescent carboxyfluorescein succinimidyl ester (CFSE). mira-lab.combio-rad-antibodies.comstemcell.com | Activation of fluorescence only within viable cells. |

| Covalent Labeling | The succinimidyl ester group of CFSE forms stable covalent bonds with intracellular proteins. bio-rad-antibodies.comappliedcytometry.com | Long-term retention of the fluorescent label within the cell. |

| Fluorescence Dilution | With each cell division, the CFSE fluorescence is equally partitioned between daughter cells, resulting in a 50% reduction in fluorescence intensity per generation. nih.govbio-rad-antibodies.com | Ability to resolve and quantify successive cell generations. |

A significant advantage of using this compound is its capacity for tracking multiple generations of cells. The bright initial fluorescence and its predictable dilution allow for the resolution of up to eight or even ten successive cell divisions before the signal diminishes to the level of cellular autofluorescence. nih.govabcam.com This capability provides detailed insights into the proliferative response of a cell population over time.

For instance, in immunological studies, this technique has been instrumental in examining lymphocyte proliferation in response to various stimuli. Researchers can determine the number of cells that have entered division, the number of divisions each cell has undergone, and the rate of proliferation within a population. tghn.org This multi-generational tracking is crucial for understanding the dynamics of an immune response.

Long-Term Cell Tracing Methodologies

The stability of the covalent bond between CFSE and intracellular proteins makes it an excellent tool for long-term cell tracing experiments, both in laboratory settings and within living organisms. lumiprobe.comcytekbio.comibs.re.krnih.gov

In vitro, this compound is used to monitor the behavior of cell populations over extended periods. creative-bioarray.comresearchgate.netbiotium.com This is particularly valuable in co-culture systems where researchers need to distinguish between different cell types. By pre-labeling one cell population, its fate and interactions with other cells can be easily tracked. The dye is well-retained within the labeled cells and is not transferred to adjacent cells, ensuring the specificity of the tracking. creative-bioarray.com

A powerful application of this compound is in tracking the migration and localization of cells within a living organism (in vivo). mira-lab.comstemcell.comappliedcytometry.comabcam.comnih.gov Labeled cells can be introduced into an animal model, and their movement to different tissues and organs can be monitored over time. This has been particularly impactful in immunology and cancer research for studying the trafficking of immune cells to sites of inflammation or tumors.

For example, a study tracking adoptively transferred cytotoxic T lymphocytes (CTLs) labeled with CFSE in mice with melanoma showed that the CTLs could be detected in the tumor, liver, kidneys, and spleen for up to three weeks. nih.gov The fluorescence intensity in the tumor was found to correlate with the anti-tumor response. nih.gov

| Study Focus | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Cancer Immunotherapy | Melanoma antigen-specific cytotoxic T lymphocytes (CTLs) | Labeled CTLs were tracked in vivo, with their distribution in various tissues observed over time. A negative correlation was found between the fluorescence intensity in tumors and the change in tumor size, indicating that the presence of CTLs was linked to tumor killing. CTLs were observed in the tumor, liver, kidneys, and spleen for up to three weeks. | nih.gov |

| Corneal Epithelial Cell Migration | Human corneal limbal stem cells (LSCs) | CFSE was used to identify and track the centripetal migration of LSCs from the limbal basal layer to the ocular surface. The daily average movement of labeled LSCs was quantified. | nih.gov |

Cell-Based Assays Utilizing this compound

Beyond proliferation and tracking, this compound is utilized in a variety of other cell-based assays. bio-rad-antibodies.comappliedcytometry.com Its stable labeling allows for the combination with other fluorescent probes to simultaneously analyze multiple cellular parameters. For example, labeled cells can also be stained for surface markers, allowing for the identification and analysis of specific subpopulations within a heterogeneous sample. nih.gov This multiplexing capability is a significant advantage in complex biological studies.

The dye is also compatible with fixation and permeabilization protocols, meaning that intracellular targets can be stained with antibodies after the initial labeling. cytekbio.com This allows for the correlation of proliferative history with the expression of intracellular proteins like cytokines or transcription factors.

Lymphocyte Proliferation Assays

One of the most widespread applications of this compound is in the monitoring of lymphocyte proliferation. nih.govnih.gov This technique offers a powerful alternative to traditional methods like [3H]-thymidine incorporation. nih.gov The fundamental principle of the CFSE assay lies in the progressive halving of fluorescence with each cell division. nih.gov When a CFSE-labeled lymphocyte divides, the dye is distributed approximately equally between the two daughter cells. oup.com Consequently, each generation of cells exhibits half the fluorescence intensity of its parent generation. This allows for the resolution of multiple rounds of cell division using flow cytometry. nih.govthermofisher.com

The initial bright and uniform labeling achieved with CFDA-SE, coupled with its low cytotoxicity at appropriate concentrations, makes it ideal for these assays. glpbio.com Researchers can distinguish between undivided cells, which retain the highest fluorescence, and subsequent generations, which appear as distinct peaks of decreasing fluorescence intensity on a histogram. bdbiosciences.combdbiosciences.com This method allows for the quantification of not only the percentage of cells that have divided but also the number of divisions each cell has undergone. nih.gov It is sensitive enough to detect up to eight or even ten successive cell generations before the fluorescence signal diminishes to the level of cellular autofluorescence. nih.govthermofisher.combioradiations.com

This quantitative data is crucial for understanding the dynamics of an immune response. For instance, in a study assessing T-cell responses in patients with primary immunodeficiencies (PID), CFSE-based assays were instrumental. nih.gov Following stimulation with phytohemagglutinin (PHA-L), the proliferation of CD3+ T-cells from PID patients was significantly lower than that of healthy controls, providing a reliable functional measure to help diagnose and manage these disorders. nih.govmedchemexpress.com

| Condition | Cell Population | Proliferation Status (as indicated by CFSE fluorescence) |

|---|---|---|

| Unstimulated | Lymphocytes | Single, bright fluorescence peak, indicating no proliferation. bdbiosciences.com |

| PHA-Stimulated | Lymphocytes | Multiple peaks of decreasing fluorescence, indicating successive cell generations. bdbiosciences.combdbiosciences.com |

Adhesion Assays and Cell-Cell Interaction Studies

The stable, long-term labeling provided by this compound also makes it a valuable tool for cell adhesion and cell-cell interaction studies. thermofisher.com For quantitative adhesion or aggregation assays that require incubation periods longer than an hour, CFDA-SE is recommended due to its excellent retention within cells, unlike other dyes such as calcein (B42510) AM which can leak from cells over time. thermofisher.com

Researchers have utilized CFDA-SE to label one cell population to track its adhesion to another unlabeled cell population or to an extracellular matrix. For example, CFDA-SE has been used to label cancer cells to observe their adhesion preferences on patterned surfaces. In one study, cells were observed to preferentially adhere to blank areas of a glass slide rather than areas coated with a PEGDA hydrogel film. researchgate.net This demonstrates the utility of the dye in spatially resolving cell adhesion.

Interestingly, while a powerful tool, research has shown that the labeling process itself can influence the mechanical properties of cells. A study investigating the impact of various cell tracing dyes found that treating cells with 5 µM CFDA-SE increased cell stiffness by 3-4 times and increased the force of adhesion to a microsphere by 2-4 times. bioradiations.comnih.gov This finding is critical for the interpretation of adhesion studies, as it indicates that the dye, while tracking the cells, may also be modulating the very interactions being measured.

| Cell Type | Parameter Measured | Effect of 5 µM CFDA-SE Treatment | Reference |

|---|---|---|---|

| MLC-SV40 | Cell Stiffness | 3-4 fold increase | nih.gov |

| MLC-SV40 | Adhesion to Microsphere | 2-4 fold increase | nih.gov |

| MDA-MB-468 | Cell Stiffness | 2-4 fold increase | nih.gov |

| MDA-MB-468 | Probe-to-cell Adhesion Force | Up to 3-fold increase | nih.gov |

Analysis of Stem Cell Dynamics

The ability to track cell division with high resolution over extended periods has made this compound an essential reagent for studying the complex dynamics of stem cells. oup.comnih.gov In the field of hematopoiesis, CFSE has been used to track the in vivo division of hematopoietic stem cells (HSCs). nih.gov By labeling HSCs with CFSE and transplanting them into recipient mice, researchers can monitor their proliferation and differentiation. nih.gov

These studies have revealed significant heterogeneity within the HSC pool. For instance, in steady-state mice, it was found that bone marrow cells capable of long-term hematopoiesis exist in both fast-cycling and quiescent states. nih.gov CFSE tracking showed that most transplanted HSCs divided within four weeks, while a small, quiescent fraction remained undivided for as long as 21 weeks. nih.gov This quiescent population was found to be enriched for cells with a phenotype (Lin-c-Kit+Sca-1+CD150+CD34-) characteristic of long-term HSCs. nih.gov

Furthermore, CFSE can be combined with antibody staining for cell surface markers to simultaneously analyze proliferation and changes in phenotype. researchgate.net In co-culture systems of hematopoietic stem cells with mesenchymal stromal cells, CFSE staining was used to track the division of CD34+ progenitor cells. researchgate.net This allowed for the analysis of how the progenitor phenotype (CD34 expression) was maintained or lost through successive cell divisions in different compartments of the co-culture, providing insights into the influence of the microenvironment on stem cell fate. researchgate.net

| Time Post-Transplantation | Observation | Cellular State | Reference |

|---|---|---|---|

| 4 weeks | Majority of donor LKS cells have divided. | Actively cycling | nih.gov |

| Up to 21 weeks | A small fraction of donor LKS cells remained undivided. | Quiescent | nih.gov |

| 3 weeks | 0-2x divided donor cells were >98% Sca-1+ and >93% c-Mpl+. | Maintenance of stem/progenitor markers in early divisions | nih.gov |

Advanced Methodologies and Techniques for 5 Cfda N Succinimidyl Ester Detection and Analysis

Flow Cytometry Applications

Flow cytometry is a cornerstone technique for the high-throughput analysis of cells stained with 5-CFDA SE, often referred to as Carboxyfluorescein succinimidyl ester (CFSE) after cellular processing. stemcell.comsigmaaldrich.com This method allows for the quantitative measurement of fluorescence on a single-cell basis, providing insights into cell proliferation, viability, and function. medchemexpress.combio-rad-antibodies.commissouri.eduabbkine.com

Upon entering a viable cell, the non-fluorescent 5-CFDA SE is hydrolyzed by intracellular esterases, which cleave the acetate (B1210297) groups. stemcell.combio-rad-antibodies.comlumiprobe.com This process yields the highly fluorescent molecule, carboxyfluorescein succinimidyl ester (CFSE). stemcell.combio-rad-antibodies.com The succinimidyl ester group of CFSE then forms stable covalent bonds with intracellular proteins by reacting with primary amine groups. bio-rad-antibodies.comlumiprobe.com This ensures that the fluorescent marker is well-retained within the cell's cytosol. bio-rad-antibodies.com

A key application of measuring fluorescence intensity is in tracking cell proliferation. stemcell.com As a labeled cell divides, the CFSE fluorescence is distributed approximately equally between the two daughter cells. stemcell.combio-rad-antibodies.comlumiprobe.com Consequently, each cell division results in a successive halving of the fluorescence intensity. stemcell.combio-rad-antibodies.com Flow cytometry can detect these discrete peaks of decreasing fluorescence, allowing for the quantification of the number of cell divisions a population has undergone. missouri.edu

Gating strategies are crucial for accurate analysis of 5-CFDA SE-labeled cells. A typical strategy involves:

Forward and Side Scatter (FSC/SSC) Gating: This initial step distinguishes the cell population of interest from debris and dead cells based on size and granularity. expertcytometry.combio-rad-antibodies.com

Singlet Gating: Pulse geometry gating is employed to exclude cell doublets or aggregates from the analysis, ensuring that each measured event corresponds to a single cell. expertcytometry.com

Fluorescence Gating: A gate is set on a histogram of fluorescence intensity to identify the initial, brightly stained, undivided population. Subsequent gates are then established for each successive generation, characterized by a 50% reduction in fluorescence.

Backgating: This can be used to confirm the identity and purity of the gated populations by visualizing them on other plots, such as those with specific cell surface markers. expertcytometry.combio-rad-antibodies.com

A study on T lymphocyte proliferation demonstrated the use of a five-color panel including CFSE, CD8 PE, CD4 PerCP-Cy5.5, CD3 APC, and a viability dye. nih.gov The gating strategy was designed to first identify singlet cells, then live cells, followed by gating on CD3+ lymphocytes. From this population, CD4+ and CD8+ T-cell subsets were identified, and their proliferation was assessed based on the dilution of CFSE fluorescence. nih.gov

The green fluorescence of CFSE (the activated form of 5-CFDA SE) allows it to be combined with other fluorescent markers in multi-parameter flow cytometry. sigmaaldrich.commissouri.edu This enables the simultaneous analysis of cell proliferation in conjunction with other cellular characteristics, such as the expression of specific surface or intracellular proteins. glpbio.comnih.gov

For instance, in immunological studies, 5-CFDA SE is used to track the proliferation of specific lymphocyte subsets. By co-staining with fluorochrome-conjugated antibodies against cell surface markers like CD4 and CD8, researchers can identify and analyze the proliferative responses of helper and cytotoxic T cells, respectively, within a heterogeneous population of peripheral blood mononuclear cells. missouri.edunih.gov

This multi-parameter approach is invaluable for dissecting the behavior of complex cell populations. For example, it can be used to determine the number of cell divisions required for a B cell to switch immunoglobulin isotypes or for a T cell to begin producing a specific cytokine. missouri.edu Furthermore, it allows for the analysis of cell viability, phenotype, and function within distinct generations of proliferating cells. elsevier.es

A study assessing T lymphocyte proliferation used a panel that included CFSE, CD8 PE, CD4 PerCP-Cy5.5, CD3 APC, and a viability dye to analyze proliferating CD4+ and CD8+ lymphocytes. nih.gov Another example involves combining CFSE with markers like ECD and PE-Cy7, which are suitable fluorochromes for use alongside CFSE in a multi-color panel. elsevier.es

| Parameter | Fluorochrome | Purpose |

| Proliferation | CFSE (from 5-CFDA SE) | Tracks cell division |

| T-cell Marker | APC | Identifies T lymphocytes |

| Helper T-cell Marker | PerCP-Cy5.5 | Identifies CD4+ T-cell subset |

| Cytotoxic T-cell Marker | PE | Identifies CD8+ T-cell subset |

| Viability | Amine-reactive dye | Excludes dead cells |

Table 1: Example of a Multi-Parameter Flow Cytometry Panel Incorporating 5-CFDA SE. This table is based on the principles of the study mentioned. nih.gov

Fluorescence Microscopy Techniques

Fluorescence microscopy provides a visual counterpart to flow cytometry, allowing for the spatial localization and tracking of 5-CFDA SE-labeled cells within tissues or cell cultures. abbkine.comsigmaaldrich.comlabmartgh.com The stable and bright fluorescence of CFSE makes it an excellent probe for various microscopy applications. bio-rad-antibodies.comoup.com

Confocal laser scanning microscopy (CLSM) offers high-resolution imaging with optical sectioning capabilities, which is particularly useful for visualizing 5-CFDA SE-labeled cells in three dimensions and reducing out-of-focus fluorescence. This technique has been used to observe the uniform and stable labeling of cells with CFSE. bio-rad-antibodies.com

In one study, CLSM was used to compare the fluorescence durability of cells stained with a novel cell tracker, DACT-1, to those stained with CFDA-SE. nih.gov The images demonstrated the intracellular fluorescence of CFDA-SE over time, highlighting its utility in cell tracking experiments. nih.gov The ability to obtain clear, high-contrast images makes CLSM ideal for detailed studies of cell morphology, migration, and interactions within a complex environment.

Epifluorescence microscopy is a widely accessible technique used for observing 5-CFDA SE-labeled cells. It has been employed in various studies, including the assessment of cell viability in algae and the tracking of bacteria. nih.govnih.gov

In a study developing a vital fluorescent staining method for bacteria, epifluorescence microscopy was used to confirm that over 95% of Comamonas sp. strain DA001 cells stained with CFDA/SE remained fluorescent for at least 28 days. nih.gov The bright yellow-green fluorescence of the labeled cells was easily distinguishable from the autofluorescence of sediment particles. nih.gov However, in a comparative study on algal viability, staining with 5-CFDA-AM (a related compound) was found to underestimate live cell abundance compared to other methods when analyzed by epifluorescence microscopy. nih.gov

Time-lapse imaging allows for the observation of dynamic cellular processes over extended periods. thermofisher.com The long-term retention and stability of the CFSE label make 5-CFDA SE an ideal reagent for such studies. labmartgh.com This technique is particularly powerful for tracking cell migration, division, and interactions in real-time.

For example, time-lapse intravital microscopy has been used to track the in vivo behavior of labeled cells, providing insights into their homing and proliferation within a living organism. nih.gov Although high concentrations of CFSE can be toxic, careful optimization allows for long-term in vivo cell tracking due to its efficient retention within the cytoplasm. nih.gov The ability to follow individual cells or populations of cells over hours or even days provides invaluable data on dynamic biological systems. thermofisher.com

Spectroscopic Characterization of Fluorescent Conjugates

The utility of 5-CFDA N-succinimidyl ester as a cellular tracer is fundamentally dependent on the spectroscopic properties of its fluorescent derivative, which is formed in situ. The parent compound, this compound, is a non-fluorescent and cell-permeable molecule. biotium.comavantorsciences.comgenaxxon.combiotium.com Its spectroscopic relevance is activated only after it enters a viable cell. aatbio.com Once inside the cell, a two-step process occurs: first, non-specific intracellular esterases cleave the two acetate groups from the molecule. aatbio.combio-rad.com This enzymatic action reveals the fluorophore, carboxyfluorescein succinimidyl ester (CFSE). bio-rad.com Subsequently, the succinimidyl ester group covalently reacts with primary amine groups on intracellular proteins, forming stable fluorescent conjugates. biotium.combio-rad.commedchemexpress.com This process ensures that the fluorescent signal is retained within the cell for extended periods, making it suitable for long-term tracking studies. biotium.comcaymanchem.com

Excitation and Emission Maxima

The fluorescent conjugate of this compound, commonly known as CFSE, exhibits distinct excitation and emission spectra. The fluorophore is well-excited by the 488 nm argon laser line, making it highly compatible with standard flow cytometry platforms. aatbio.comfluorofinder.com The resulting fluorescence is typically detected in the green channel. fluorofinder.com While reported values vary slightly across different sources and measurement conditions (e.g., pH), the excitation and emission maxima consistently fall within a narrow range. The excitation maximum is generally cited as being between 491 nm and 498 nm, while the emission maximum is reported to be between 514 nm and 521 nm. aatbio.combio-rad.comcaymanchem.comfluorofinder.commedchemexpress.comfluorofinder.com

| Excitation Maximum (nm) | Emission Maximum (nm) | Source |

|---|---|---|

| 498 | 517 | aatbio.com |

| 492 | 517 | bio-rad.commedchemexpress.comsigmaaldrich.com |

| 494 | 521 | fluorofinder.com |

| 491 | 518 | caymanchem.com |

| 495 | 514 | fluorofinder.com |

Spectral Properties in Different Cellular Compartments

Upon passive diffusion across the cell membrane, this compound is processed within the intracellular environment. caymanchem.comadipogen.com The transformation from a non-fluorescent molecule to a fluorescent one is catalyzed by esterases present in the cytosol. bio-rad.com The resulting fluorescent CFSE molecule is retained and distributed within the cell. Research indicates that the dye can be located in the cell membrane, cytoplasm, and nucleus, with some studies reporting the strongest fluorescence signal originating from the nucleus. medchemexpress.com

The spectral properties of fluorescein (B123965) derivatives are known to be sensitive to the local pH. interchim.fr The hydrolyzed product of 5-CFDA, carboxyfluorescein, has a pKa of approximately 6.5, which is close to the physiological cytosolic pH of many cell types. interchim.fr This proximity means that minor fluctuations in the pH of cellular compartments, such as the cytosol or acidic vacuoles, could potentially influence the fluorescence intensity of the conjugate. interchim.fr

Considerations for Experimental Design and Data Interpretation

Optimization of Labeling Protocols

Effective and reproducible cell labeling with 5-CFDA SE necessitates the careful optimization of several protocol parameters. virginia.edustemcell.com

The optimal concentration of 5-CFDA SE for cell labeling is not universal and varies significantly depending on the cell type and the specific application. virginia.edunih.gov A titration experiment is therefore essential to determine the lowest possible concentration that provides effective and bright cell labeling. virginia.edustemcell.com This process helps to minimize potential cytotoxic effects, which can include growth arrest and apoptosis, especially at higher concentrations. virginia.edu

For in vitro experiments, such as cell tracking, a concentration range of 0.5 to 2.0 µM is often sufficient. virginia.edu However, for long-term studies or tracking generational analysis in transplanted cells, a higher concentration of 2 to 5 µM may be necessary. virginia.edu Some protocols even report using concentrations up to 10 µM or higher, underscoring the importance of empirical determination for each experimental system. virginia.edu The goal of titration is to find the ideal balance where the fluorescence signal is robust enough for detection without compromising cellular health and function. nih.gov

Table 1: Recommended Concentration Ranges for 5-CFDA SE

| Application | Recommended Concentration (µM) | Key Considerations |

|---|---|---|

| In vitro cell tracking | 0.5 - 2.0 | Minimize potential cytotoxicity. |

| Generational analysis | 2.0 - 5.0 | Ensure long-term signal retention. |

| Microscopy | Up to 25.0 | Higher signal may be needed for imaging. |

| General starting range | 0.5 - 10.0 | Titration is crucial for optimal results. |

The incubation time for labeling cells with 5-CFDA SE is typically short, generally ranging from 5 to 15 minutes at 37°C. virginia.edulumiprobe.com Similar to concentration, the optimal incubation time should be determined empirically to find the minimum effective duration. virginia.edu Labeling is often performed in a buffered solution such as PBS or HBSS, which may contain a low concentration of a protein like 0.1% BSA. virginia.edu

Following the incubation period, it is critical to stop the labeling reaction. This is typically achieved by adding a five-fold volume of ice-cold complete culture media containing fetal bovine serum (FBS). lumiprobe.com The high concentration of proteins in the media effectively quenches any unreacted 5-CFDA SE. arizona.edu Subsequent washing steps are necessary to remove unbound dye. virginia.edu An additional incubation step at 37°C for 5 minutes after the second wash can help facilitate the diffusion of any remaining free, unreacted dye out of the cells before a final wash. virginia.edu

Factors Influencing Fluorescence Intensity and Retention

The fluorescence observed from 5-CFDA SE-labeled cells is not static and can be influenced by several biological factors.

5-CFDA SE is a non-fluorescent and cell-permeable compound. stemcell.com Once inside the cell, it is cleaved by intracellular non-specific esterases, which remove the acetate (B1210297) groups. stemcell.comthermofisher.com This enzymatic reaction converts the molecule into its fluorescent and membrane-impermeant form, carboxyfluorescein succinimidyl ester (CFSE). stemcell.com The succinimidyl ester group of CFSE then covalently binds to intracellular proteins, ensuring the fluorescent probe is retained within the cell. lumiprobe.com

The intensity of the initial fluorescence is therefore directly dependent on the esterase activity within each cell. Variations in esterase activity between individual cells can lead to heterogeneity in staining intensity within a population. glpbio.com

Different cell types can exhibit varying levels of esterase activity, leading to differences in the initial fluorescence intensity even when labeled under identical conditions. nih.gov For example, the optimal labeling concentration for K562 and YAC-1 cell lines was found to be 2.5 µM, whereas A375 and MCF-7 cells required 5 µM and 10 µM, respectively, to achieve optimal staining. glpbio.com

Furthermore, the metabolic state of a cell can influence its esterase activity and, consequently, the brightness of 5-CFDA SE staining. nih.gov Cellular metabolism is closely linked to cell function and can be altered by various stimuli. nih.gov Therefore, changes in the metabolic state of cells during an experiment could potentially affect the fluorescence intensity, a factor that should be considered during data interpretation.

Table 2: Factors Affecting 5-CFDA SE Fluorescence

| Factor | Influence on Fluorescence | Mechanism |

|---|---|---|

| Intracellular Esterase Activity | Directly proportional to initial fluorescence intensity. | Cleavage of acetate groups from 5-CFDA SE is required for fluorescence. |

| Cell Type | Can lead to variability in staining intensity. | Different cell types may have inherently different levels of esterase activity. |

| Metabolic State | Can modulate fluorescence intensity. | Changes in metabolic activity can alter intracellular esterase levels. |

Potential Limitations and Artifacts in Research Studies

While a powerful tool, the use of 5-CFDA SE is not without its limitations and potential for introducing artifacts into experimental results.

One significant consideration is a proliferation-independent loss of fluorescence that can occur, particularly within the first 24 to 36 hours after labeling. nih.gov This initial decrease in signal is not due to cell division and must be accounted for when analyzing data from early time points.

Additionally, while the dye is generally considered non-toxic at optimal concentrations, higher levels can negatively impact cell function and viability. virginia.edunih.gov It is also important to note that the covalent labeling of intracellular proteins is not always permanent, and there can be a gradual loss of fluorescence over extended periods. researchgate.net

Finally, the assumption that 5-CFDA SE is partitioned equally between daughter cells during division may not always hold true. In cases of asymmetric cell division, where daughter cells are not identical in size or protein content, the fluorescent dye may also be unequally distributed. nih.gov This can complicate the interpretation of proliferation data based on the successive halving of fluorescence intensity.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 5-Carboxyfluorescein diacetate N-succinimidyl ester | 5-CFDA SE |

| Carboxyfluorescein succinimidyl ester | CFSE |

| Phosphate-Buffered Saline | PBS |

| Hank's Balanced Salt Solution | HBSS |

| Bovine Serum Albumin | BSA |

Fluorescence Quenching Strategies

In experimental applications of 5-CFDA N-succinimidyl ester (CFSE), particularly in assays like phagocytosis, it is often necessary to distinguish between fluorescently labeled cells or particles that are truly internalized versus those that are merely bound to the cell surface. Fluorescence quenching strategies are employed for this purpose, utilizing agents that can extinguish the fluorescence of non-internalized probes.

Trypan Blue is a commonly used quenching agent for fluorescein-based dyes like CFSE. researchgate.netresearchgate.net This dye can absorb the light emitted by fluorochromes in the green-yellow region of the spectrum, which includes the emission wavelength of CFSE (peak emission ~521 nm). usbio.netaatbio.com When added to a cell suspension, Trypan Blue, being membrane-impermeable, quenches the fluorescence of extracellular or surface-bound CFSE-labeled particles without affecting the signal from those that have been internalized by phagocytic cells. researchgate.net This differential quenching allows for a more accurate quantification of internalization by flow cytometry or fluorescence microscopy. researchgate.netresearchgate.net

The effectiveness of Trypan Blue as a quencher is dependent on factors such as its concentration and the pH of the medium. nih.gov Studies have shown that at an optimized concentration of 0.002% (w/v) at physiological pH, Trypan Blue can effectively distinguish between live and dead cells without significantly interfering with the green fluorescence of dyes like fluorescein (B123965) isothiocyanate (FITC), which is spectrally similar to CFSE. nih.gov However, at higher concentrations, it can promote quenching. nih.gov The mechanism involves the absorption of the fluorescence emitted by the green fluorochrome. aatbio.com This strategy is crucial for ensuring that flow cytometry measurements accurately reflect phagocytosis rather than simple surface adhesion of labeled particles. researchgate.net

| Quenching Agent | Mechanism of Action | Target Fluorophore | Application Notes | Reference |

|---|---|---|---|---|

| Trypan Blue | Absorbs light in the green-yellow region of the spectrum, quenching the emitted fluorescence. | CFSE (Fluorescein) and other green-emitting dyes (e.g., FITC, GFP). | Used to differentiate between internalized and surface-bound fluorescent particles in phagocytosis assays. Effectiveness is concentration-dependent; 0.002% is an optimal concentration that does not significantly quench intracellular fluorescence. | researchgate.netaatbio.comnih.gov |

Considerations for Co-Culture and Mixed Cell Populations

This compound is an invaluable tool for studying cellular interactions within mixed cell populations and co-culture systems. analysisforge.com Its ability to stably and covalently label cells allows researchers to track specific cell populations over time, monitoring their proliferation, differentiation, and interactions with other cell types. researchgate.netwikipedia.org

A primary application is in immunology, where CFSE is used to distinguish and track the proliferation of different lymphocyte subsets. researchgate.net For instance, in a co-culture of various T cell populations, one subset can be labeled with CFSE to specifically monitor its proliferative response to stimuli in the presence of other regulatory or effector cells. researchgate.net This allows for the detailed analysis of cell-mediated suppression or help. researchgate.net For example, CFSE-labeled CD8+ T cells have been co-cultured with CD4+ T cells to evaluate the suppressive effect of the latter on the former's growth. researchgate.net

When designing co-culture experiments, several factors must be considered:

Labeling Specificity : It is crucial to label only the target cell population to avoid ambiguity in data interpretation.

Signal Overlap : In multicolor flow cytometry experiments, the emission spectrum of CFSE must be considered in relation to other fluorochromes used to avoid spectral overlap and the need for compensation.

Toxicity : While generally considered to have low toxicity, high concentrations of CFSE can potentially affect cell function or viability. wikipedia.orgmissouri.eduresearchgate.net Therefore, it is essential to titrate the dye to the lowest effective concentration that provides a bright enough signal for tracking over the desired number of cell divisions. missouri.eduresearchgate.net

Dye Transfer : A significant advantage of CFSE is that due to its covalent binding to intracellular proteins, the dye is not transferred to adjacent, unlabeled cells in the co-culture. wikipedia.orgnih.gov This stability ensures that the fluorescent signal remains exclusively within the initially labeled cell and its progeny. nih.gov

The use of cell tracking dyes with different spectral characteristics, such as violet or far-red dyes, in conjunction with CFSE, allows for the concurrent analysis of proliferation in two or more distinct cell populations within the same co-culture. ibs.re.kr This multiplexed approach provides a powerful method for dissecting complex cellular interactions and dynamics in a controlled in vitro environment. ibs.re.kr

| Co-Culture Model | CFSE-Labeled Cell Type | Unlabeled Cell Type(s) | Research Objective | Key Finding | Reference |

|---|---|---|---|---|---|

| T Cell Suppression Assay | CD8+ CD25- T cells | CD4+ CD25+ T cells | To evaluate the suppressive effect of CD4+ T cells on CD8+ T cell proliferation. | The addition of CD4+ CD25+ T cells resulted in a marked suppression of anti-CD3-activated CD8+ T cell growth. | researchgate.net |

| Mixed Lymphocyte Reaction | CD3+ T cells | CD4+ CD25+ T cells | To discriminate the proliferative responses of CD8+ and CD8- T cell subsets. | Activation with anti-CD3 significantly increased the percentage of both proliferating CD8+ and CD8- T cells. | researchgate.net |

| Tumor-Endothelial Cell Interaction | Mouse aortic endothelial cells (MAEC) | Tumor cells | To estimate the portion of endothelial cells after co-cultivation with tumor cells. | Flow cytometry could be used to quantify the CFSE-stained endothelial cell population after co-culture. | researchgate.net |

| Multi-Cell Line Proliferation | U937 (monocyte cell line) | U2OS (osteosarcoma cell line) - labeled with a different spectral dye | To concurrently analyze the proliferation of two different cell lines in co-culture. | The dye dilution assay can be used to quantitatively analyze the proliferation of different cell lines simultaneously. | ibs.re.kr |

Emerging Research Directions and Future Applications

Integration with Advanced Imaging Modalities

The inherent fluorescence of CFSE, the active form of 5-CFDA SE, makes it highly compatible with a range of imaging technologies. While flow cytometry remains the principal method for analyzing CFSE-based proliferation assays nih.govstemcell.com, its application in advanced microscopy is expanding. Researchers utilize fluorescence microscopy, including confocal and two-photon microscopy, to visualize CFSE-labeled cells within tissues, providing spatial context to cell tracking studies. nih.govglpbio.com

In vivo imaging using fluorescent dyes like CFSE provides valuable data that is complementary to other modalities such as magnetic resonance imaging (MRI). nih.gov However, the utility of fluorescence for deep-tissue in vivo imaging can be limited by factors like light penetration depth and photobleaching. nih.govmdpi.com Future directions point towards multimodal imaging strategies, where the high-resolution cellular data from CFSE labeling is combined with whole-body imaging techniques like Positron Emission Tomography (PET) or Computed Tomography (CT) to provide a more comprehensive understanding of cellular behavior in a living organism. mdpi.com The development of CFSE analogs with emission spectra in the far-red or near-infrared could further enhance in vivo tracking by improving tissue penetration. ashpublications.org

Development of Novel Conjugation Strategies

The conjugation chemistry of 5-CFDA SE is central to its effectiveness. The process begins when the non-fluorescent, cell-permeable 5-CFDA SE enters the cell. nih.gov Inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, yielding the fluorescent and membrane-impermeable CFSE. bio-rad-antibodies.comnih.gov The key to its long-term retention is the reaction of its succinimidyl ester group with primary amine groups on intracellular proteins, forming stable, covalent amide bonds. biotium.comoup.com This ensures the dye is not transferred to adjacent cells and is retained for long periods, with its dilution being almost exclusively due to cell division. biolegend.comashpublications.org

While the core conjugation strategy for 5-CFDA SE is well-established and highly reliable, future research is less focused on altering this specific mechanism and more on expanding the toolkit of available dyes. Innovations include the development of spectrally distinct proliferation dyes, such as Cell Trace™ Violet and Cell Proliferation Dye eFluor™ series. researchgate.netthermofisher.com These dyes function via similar amine-reactive chemistry but fluoresce at different wavelengths. This allows researchers to perform multicolor experiments, simultaneously tracking different cell populations or correlating proliferation with the expression of other fluorescently-tagged markers, such as Green Fluorescent Protein (GFP). researchgate.net

Application in Disease Models and Therapeutic Studies

The ability to track cell division and migration with 5-CFDA SE has made it an invaluable tool in studying various diseases and evaluating potential therapies.

In the field of cancer immunotherapy, tracking the fate of adoptively transferred immune cells is critical. 5-CFDA SE is extensively used to label and monitor immune cells, particularly cytotoxic T lymphocytes (CTLs), to assess their proliferation, migration, and anti-tumor activity in vivo. nih.govnih.gov Research has shown that CFSE-labeled CTLs can be tracked for up to three weeks in tumor-bearing mice, with their distribution observed in the tumor, spleen, liver, and kidneys. nih.gov A key finding from these studies is the negative correlation between the fluorescence intensity of CTLs within the tumor and the change in tumor size, indicating that the dye can serve as a proxy for the therapeutic efficacy of the transferred cells. nih.gov

| Research Focus | Model System | Key Findings | Reference |

| CTL Migration & Efficacy | B16 Melanoma Mouse Model | Labeled CTLs were tracked in vivo, showing recruitment to the tumor site within 6 hours. Fluorescence intensity in the tumor correlated negatively with tumor growth, demonstrating a link between cell presence and anti-tumor effect. | nih.gov |

| Lymphocyte Proliferation | In vitro & In vivo | The dye dilution assay allows for the visualization of 8-10 discrete cycles of lymphocyte division, enabling detailed analysis of immune response kinetics. | nih.gov |

| Immune Cell Function | In vitro | Can be combined with antibodies for surface markers or intracellular cytokines to link cell division with changes in cell phenotype and function. | nih.gov |

5-CFDA SE is also employed in microbiology to study bacterial behavior and host-pathogen interactions. It has been used as a fluorescent label to track bacterial adhesion, such as Clostridium difficile adhering to intestinal cells, and to monitor the colonization dynamics of probiotic bacteria like Lactobacillus plantarum in the gastrointestinal tract. researchgate.netavantorsciences.com The dye has also been used to label parasites like Leishmania for tracking purposes. sigmaaldrich.com

However, it is crucial to select the right tool for the specific biological question. While 5-CFDA SE is effective for tracking the physical location of bacteria, some studies suggest it is a poor indicator of metabolic activity. Research comparing it with its precursor, 5-Carboxyfluorescein diacetate (5-CFDA), found that 5-CFDA SE could label both metabolically active and inactive bacteria, whereas 5-CFDA staining correlated better with bacterial viability. researchgate.netnih.gov This is attributed to the succinimidyl ester group's ability to non-specifically label proteins regardless of the cell's metabolic state. nih.gov

| Application Area | Organism(s) | Purpose of Labeling | Key Findings/Considerations | Reference(s) |

| Bacterial Tracking | Lactobacillus plantarum, C. difficile, various environmental bacteria | Monitor colonization, adhesion, and transport. | Effective for long-term tracking (up to 28 days); allows visualization of adhesion to host cells. | researchgate.netavantorsciences.com |

| Parasite Tracking | Leishmania amazonensis, Leishmania major | Labeling for in vitro and in vivo studies. | Used to label parasites for analysis in applications like flow cytometry. | sigmaaldrich.com |

| Bacterial Activity Assessment | E. coli, P. aeruginosa, S. epidermidis, etc. | Differentiate between metabolically active and inactive bacteria. | Found to be a poor marker of bacterial activity, as it labels cells regardless of their metabolic state. 5-CFDA is a better choice for this specific application. | researchgate.netnih.gov |

The foundational use of 5-CFDA SE for proliferation analysis is directly applicable to cancer research. By measuring the dilution of the dye, researchers can precisely quantify the proliferation rates of cancer cell lines like mouse myeloma. stemcell.comresearchgate.net This technique is instrumental in assessing the efficacy of anti-proliferative drugs. Furthermore, the dye remains stably associated with cells even as they undergo apoptosis or necrosis, which is a critical feature for therapeutic studies. nih.gov This allows researchers to trace the ultimate fate of cancer cells following treatment, distinguishing between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. oup.comnih.gov

Exploration in Tissue Engineering and Regenerative Medicine

Tissue engineering and regenerative medicine rely on the successful transplantation, integration, and function of cells. 5-CFDA SE serves as a vital tool for tracking the fate of these transplanted cells. nih.govresearchgate.net Its applications in this field are diverse, helping to elucidate the mechanisms of tissue repair and the behavior of engineered tissues post-implantation. For instance, it has been used to track transplanted human intervertebral disc cells, chondrocytes for cartilage repair, and retinal pigment epithelium (RPE) cells in models of retinal transplantation. researchgate.net In diabetes research, CFSE-labeled pancreatic islets have been tracked after transplantation to monitor their survival. researchgate.net Stem cell research, a cornerstone of regenerative medicine, also benefits from this technology for tracking the in vivo fate of transplanted mesenchymal and hematopoietic stem cells. oup.comglpbio.commdpi.com

| Application Area | Cell Type(s) | Research Goal | Reference(s) |

| Cartilage Repair | Human Intervertebral Disc Cells, Chondrocytes | Track implanted cells to understand mechanisms of cell-based repair. | researchgate.net |

| Ocular Transplantation | Retinal Pigment Epithelium (RPE) Cells | Monitor the fate and integration of transplanted RPE cells. | researchgate.net |

| Diabetes Research | Pancreatic Islets | Trace transplanted islets to assess their viability and function. | researchgate.net |

| Stem Cell Therapy | Mesenchymal Stem Cells (MSCs), Hematopoietic Stem Cells (CD34+), Neural Stem Cells | Follow the migration, proliferation, and differentiation of transplanted stem cells in vivo. | oup.comglpbio.commdpi.com |

Studies on Intracellular pH and Organellar Environments

The measurement of intracellular pH (pHi) and the pH of specific organelles is crucial for understanding a multitude of cellular processes, from enzyme activity and cell proliferation to apoptosis. researchgate.net Fluorescent probes have emerged as indispensable tools for these measurements due to their high sensitivity, non-invasiveness, and rapid response times. nih.govmdpi.comfrontiersin.org Among these, 5-Carboxyfluorescein Diacetate N-succinimidyl ester (5-CFDA SE) has been investigated for its utility in monitoring pH in the cytoplasm and within specific cellular compartments. sigmaaldrich.comnih.gov

Initially, 5-CFDA SE is a non-fluorescent and cell-permeable molecule. biotium.comantibodies.comabbkine.comgenaxxon.com Upon diffusing into a cell, its two acetate groups are cleaved by ubiquitous intracellular esterases. lumiprobe.comstemcell.combio-rad.com This enzymatic action yields the fluorescent compound carboxyfluorescein succinimidyl ester (CFSE), which is less membrane-permeable. nih.govcaymanchem.com The succinimidyl ester group of CFSE then forms stable, covalent bonds with primary amines on intracellular proteins. lumiprobe.commedchemexpress.comavantorsciences.com This covalent labeling anchors the fluorescent probe within the cell, making it suitable for long-term tracking and pH studies. antibodies.comabbkine.comcaymanchem.com

The fluorescence of the resulting carboxyfluorescein conjugate is pH-dependent, with a pKa of approximately 6.5. biotium.cominterchim.frinterchim.fr This property makes it an effective indicator for pH changes around the near-neutral physiological range of the cytoplasm. interchim.frinterchim.frthermofisher.com Researchers can perform ratiometric measurements by exciting the probe at two different wavelengths—one that is pH-sensitive (around 485-492 nm) and one that is relatively pH-insensitive (isosbestic point, around 435-440 nm)—and calculating the ratio of the emitted fluorescence intensities. nih.govfrontiersin.org This ratio provides a quantitative measure of the intracellular pH. nih.gov

Detailed Research Findings

Research has demonstrated the application of 5-CFDA SE in monitoring pHi across different cell types and within specific organelles. These studies highlight the probe's utility in elucidating cellular responses to environmental stressors and metabolic changes.

Yeast and Bacteria: In the yeast Saccharomyces cerevisiae, 5-CFDA SE was used to create a map of intracellular pH distribution as an indicator of cell health. nih.gov Researchers established a calibration curve by permeabilizing the cells and suspending them in buffers with known pH values. researchgate.net The study revealed that exposure to heat stress (50°C to 70°C) led to a significant and rapid decline in the intracellular pH. nih.gov Similarly, in the bacterium Oenococcus oeni, which is important for malolactic fermentation in wine, 5-CFDA SE served as a probe to track pHi changes. nih.gov The study found that the pHi increased to approximately 6.0 during the exponential growth phase and subsequently decreased as the malic acid in the medium was consumed. nih.gov

Organellar pH in Chloroplasts: The potential of 5-CFDA SE for measuring the pH of specific organelles has also been explored. sigmaaldrich.comsigmaaldrich.com One notable study investigated its use in monitoring the stromal pH of isolated chloroplasts. frontiersin.orgfrontiersin.org The researchers found that chloroplasts could take up the esterified probe and that endogenous esterases within the organelle could cleave it to release a fluorescent signal. frontiersin.orgfrontiersin.org While another probe, BCECF, was ultimately selected for that particular study due to its more optimal pKa (6.98) for the slightly alkaline stroma, the experiment confirmed that 5-CFDA SE is a viable probe for intra-organellar pH measurements. frontiersin.org

The following tables summarize the properties of 5-CFDA SE as a pH probe and key research findings.

Table 1: Characteristics of 5-CFDA SE as an Intracellular pH Probe

| Property | Description | References |

|---|---|---|

| Mechanism of Action | A non-fluorescent, cell-permeable diester (5-CFDA SE) is hydrolyzed by intracellular esterases to the fluorescent, amine-reactive CFSE, which is retained in the cell via covalent bonding to proteins. | biotium.comlumiprobe.comstemcell.comcaymanchem.comwikipedia.org |

| Fluorescence | The resulting carboxyfluorescein fluorophore exhibits pH-dependent fluorescence. | interchim.frbiotium.com |

| pKa | Approximately 6.5, making it suitable for measurements in the near-neutral pH range. | biotium.cominterchim.frinterchim.fr |

| Measurement Type | Ratiometric, using dual-wavelength excitation to provide quantitative pH data independent of probe concentration. | nih.govfrontiersin.org |

| Excitation/Emission (pH-dependent) | ~492 nm / ~517 nm | sigmaaldrich.commedchemexpress.com |

Table 2: Selected Research Findings on Intracellular and Organellar pH Using 5-CFDA SE

| Organism/Organelle | Research Focus | Key Findings | References |

|---|---|---|---|

| Saccharomyces cerevisiae | Intracellular pH distribution as a cell health indicator under heat stress. | A significant decrease in intracellular pH was observed when cells were exposed to temperatures between 50°C and 70°C. | nih.gov |

| Oenococcus oeni | Monitoring intracellular pH during malolactic fermentation. | Intracellular pH increased during the exponential growth phase and then equilibrated with the external medium pH after malic acid consumption. | nih.gov |

| Isolated Chloroplasts | Feasibility of measuring stromal pH. | Demonstrated that 5-CFDA SE is taken up by chloroplasts and activated by intra-organellar esterases, making it a potential probe for stromal pH. | sigmaaldrich.comfrontiersin.orgfrontiersin.org |

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 5-Carboxyfluorescein Diacetate N-succinimidyl ester | 5-CFDA SE |

| 5-(and-6)-Carboxyfluorescein diacetate, succinimidyl ester | CFDA SE, CFSE |

| Carboxyfluorescein succinimidyl ester | CFSE |

| 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester | BCECF-AM |

| 5-(and-6)-carboxy-2',7'-dichlorofluorescein | CDCF |

| Seminaphthorhodafluors | SNARF |

Conclusion

Summary of 5-CFDA N-Succinimidyl Ester's Contribution to Cell Biology

5-Carboxyfluorescein diacetate N-succinimidyl ester (5-CFDA-SE), often referred to as CFSE, has become an indispensable tool in cell biology, particularly for the quantitative analysis of cell proliferation, tracking, and differentiation. ontosight.aicymitquimica.com Its fundamental contribution lies in its ability to covalently label intracellular proteins within living cells, resulting in stable, long-term fluorescence that is passed down to daughter cells upon division. researchgate.netnih.gov This property allows for the straightforward tracking of cell generations, as each division results in a halving of the fluorescence intensity, which can be precisely measured using flow cytometry. researchgate.netnih.gov

The capacity of CFSE to label cell populations with high fluorescent intensity and exceptionally low variance has made it an ideal dye for measuring cell division. researchgate.netnih.gov This has been particularly impactful in immunology, where it has provided unique insights into the clonal expansion of lymphocytes in response to antigens, T-cell proliferation, and the dynamics of immune responses both in vitro and in vivo. researchgate.netnih.gov Researchers can correlate the number of cell divisions with changes in cell surface markers, cytokine production, and other functional parameters, thereby linking cell division to eventual cell fate. nih.gov

Beyond immunology, CFSE has proven valuable for studying cell migration, tissue homing, and stem cell differentiation. ontosight.ainih.gov For instance, it has been used to track the centripetal migration of limbal stem cells in the cornea, offering a method to observe and quantify cell movement on a daily basis. nih.gov The dye's low toxicity and the stability of its labeling are significant advantages, ensuring that it does not typically modify the viability or behavior of the labeled cells. sciengine.comnih.gov Its compatibility with a broad range of other fluorochromes further enhances its utility, making it suitable for complex multi-color flow cytometry experiments. researchgate.netnih.gov

Outlook on Future Research Avenues

The success of this compound has paved the way for future advancements and new research applications. While CFSE is a powerful tool, ongoing research aims to develop and utilize a broader palette of fluorescent dyes with different spectral properties. nih.gov This would enhance the capacity for multiplexed experiments, allowing researchers to simultaneously track multiple cell populations or events. The development of dyes like CellTrace Violet and others is a step in this direction, enabling more complex lineage tracing studies. aai.org

Future research will likely focus on refining mathematical models that use CFSE data to provide more detailed quantitative insights into cell population dynamics. nih.govresearchgate.net These models can help determine parameters such as the duration of cell cycle phases, the number of divisions a cell undergoes, and the frequency of precursor cells, moving beyond simple observation to a more dynamic understanding of cellular processes. researchgate.net

The application of CFSE and similar dyes is also expanding beyond traditional immunology and cell line studies. For example, methods have been developed to use CFSE to monitor the replication rates of intracellular bacteria at the single-cell level, opening new avenues for studying host-pathogen interactions. researchgate.net There is potential to apply these tracking techniques to a wider range of biological systems, such as studying cell behavior in tissues affected by various diseases or in response to therapeutic agents. nih.gov Combining these labeling techniques with advanced imaging and genetic tools will continue to unravel the complex relationships between cell division, differentiation, and function. nih.govresearchgate.net

Q & A

Basic Questions

Q. What are the optimal conditions for dissolving 5-CFDA N-succinimidyl ester in different solvents?

- Methodological Answer:

-

DMSO Stock Solution: Dissolve the compound in anhydrous DMSO at 1 mg/mL (e.g., 15 µM in PBS after dilution) to ensure stability. Avoid prolonged exposure to moisture, as DMSO is hygroscopic and may reduce solubility over time .

-

Aqueous Working Solution: Dilute the DMSO stock in PBS (pH 7.4) to a final concentration of 15 µM. Vortex gently to ensure homogeneity. Pre-warm to 37°C if precipitation occurs .

- Data Table:

| Solvent | Concentration | Stability | Reference |

|---|---|---|---|

| DMSO | 1 mg/mL | 6 months (-20°C) | |

| PBS (pH 7.4) | 15 µM | 24 hours (4°C) |

Q. How do I differentiate between the 5- and 6-isomers of CFDA N-succinimidyl ester, and how does isomer ratio affect experimental outcomes?

- Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in acetonitrile/water gradient) to resolve isomers. Validate ratios via UV absorbance at 492 nm .

- Impact on Labeling: A 1:1 isomer ratio (common in commercial batches) ensures consistent fluorescence intensity. Deviations may skew quantification in cell-tracking assays .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of DMSO vapors .

- Waste Disposal: Collect DMSO waste separately in designated containers for incineration. Neutralize aqueous solutions with 1 M NaOH before disposal .

Advanced Research Questions

Q. How can I optimize conjugation efficiency of this compound to proteins or antibodies?

- Methodological Answer:

-

Reaction Conditions: Use a 10:1 molar excess of 5-CFDA to target protein in 0.1 M sodium bicarbonate buffer (pH 8.3). Incubate at 4°C for 2 hours with gentle agitation .

-

Purification: Remove unreacted dye via size-exclusion chromatography (e.g., PD-10 column) or dialysis (MWCO 3.5 kDa). Confirm conjugation via fluorescence-to-protein ratio (e.g., absorbance at 280 nm vs. 492 nm) .

- Data Table: